![molecular formula C11H14Cl2N2O3 B1424649 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride CAS No. 1220037-73-9](/img/structure/B1424649.png)
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
Overview
Description
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is an organic compound with the molecular formula C11H14Cl2N2O3 . It has an average mass of 293.147 Da and a monoisotopic mass of 292.038147 Da . It is a derivative of piperidine, which is a cyclic amine found in many alkaloids, and has a nitrophenoxy group attached to it.
Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is characterized by the presence of a piperidine ring, a nitrophenoxy group, and two chlorine atoms . The compound has a molecular weight of 293.147 Da .Physical And Chemical Properties Analysis
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride is a colorless solid that is soluble in water. It has a molecular weight of 293.147 Da .Scientific Research Applications
Drug Discovery
Piperidine derivatives are commonly used in drug discovery as they can serve as building blocks for various pharmacologically active compounds. For example, N-(piperidine-4-yl) benzamide compounds have been synthesized and investigated for their effects against cancer cells, with modifications on the piperidine ring influencing cytotoxicity .
Proteomics Research
Compounds like 4-(2-Nitrophenoxy)piperidine hydrochloride have been used as biochemicals in proteomics research. Proteomics is the large-scale study of proteins, and such compounds can be used to study protein interactions and functions .
Histamine H4 Receptor Antagonist Synthesis
Some piperidine derivatives are reactants in the synthesis of indole and benzimidazole piperazines, which act as histamine H4 receptor antagonists. These antagonists are investigated for their potential therapeutic effects in treating allergic and inflammatory diseases .
Kinase Inhibition
Piperidine derivatives have been designed to inhibit specific kinases, such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .
properties
IUPAC Name |
4-(2-chloro-4-nitrophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXXPVSVLGSBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride | |
CAS RN |
1220037-73-9 | |
Record name | Piperidine, 4-(2-chloro-4-nitrophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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